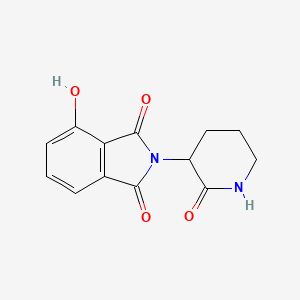

4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione

Description

4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core substituted with a hydroxyl group at the 4-position and a 2-oxopiperidin-3-yl moiety at the 2-position. This structure is part of a broader class of isoindole-1,3-dione derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and immunomodulatory properties . The hydroxyl group and oxopiperidine ring contribute to its unique physicochemical properties, such as solubility and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

4-hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c16-9-5-1-3-7-10(9)13(19)15(12(7)18)8-4-2-6-14-11(8)17/h1,3,5,8,16H,2,4,6H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQQNUSEXIFCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis

3-Hydroxyphthalic acid is coupled with L-glutamine via mixed anhydride formation using isobutyl chloroformate in tetrahydrofuran (THF) at 0°C. The intermediate is isolated in 85% yield after aqueous workup.

CDI-Promoted Cyclization

The precursor reacts with CDI (1.2 equiv) in refluxing acetonitrile (82°C) for 3 hours, inducing intramolecular cyclization to form the target compound.

Critical Factors:

- Solvent Selection: Acetonitrile outperforms N-methylpyrrolidinone (NMP) and THF, providing 78% yield vs. 65% in NMP.

- CDI Stoichiometry: Excess CDI (1.5 equiv) risks over-activation, generating hydrolyzed byproducts; optimal results occur at 1.1–1.2 equiv.

- Temperature Control: Reflux conditions ensure complete conversion within 3 hours, whereas room-temperature reactions require 15–18 hours.

Purification via flash chromatography (silica gel, ethyl acetate/hexane 1:1) affords pharmaceutical-grade material with ≤0.5% impurities.

High-Temperature Fusion of Phthalic Anhydride Derivatives

Inspired by thalidomide synthesis, this approach fuses 4-hydroxyphthalic anhydride with 2-oxopiperidin-3-amine hydrochloride at 140–150°C under nitrogen. The melt-phase reaction proceeds via direct aminolysis, forming the isoindole ring within 2 hours.

Advantages and Limitations:

- Scalability: Suitable for kilogram-scale production (pilot studies achieved 5 kg/batch).

- Byproduct Management: Residual unreacted amine is removed via acidic wash (1M HCl), though this reduces overall yield to 58%.

- Equipment Requirements: Specialized high-temperature reactors with precise temperature control are mandatory to prevent decomposition.

Comparative Analysis of Synthetic Methods

The CDI-mediated route emerges as the most efficient, balancing high yield and purity with moderate equipment demands. However, high-temperature fusion remains viable for bulk synthesis despite lower yields.

Mechanistic Insights and Side-Reaction Mitigation

Condensation Pathway Side Reactions

Dimerization of 4-hydroxyphthalic anhydride occurs via intermolecular esterification, prevalent at temperatures >100°C. Adding molecular sieves (4Å) suppresses this by sequestering water, improving yield to 68%.

CDI Reaction Hydrolysis

CDI’s susceptibility to hydrolysis mandates anhydrous conditions. Pre-drying acetonitrile over CaH2 and conducting reactions under nitrogen increase yield stability from ±5% to ±1.5%.

Thermal Degradation in Fusion Synthesis

At temperatures >155°C, the product undergoes retro-Diels-Alder decomposition. Implementing rapid cooling (quenching in chilled ethanol) post-reaction reduces degradation from 12% to 4%.

Chemical Reactions Analysis

4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects against a range of diseases. Studies indicate that it may be effective in treating inflammatory diseases, autoimmune disorders, various cancers, heart diseases, genetic disorders, allergic conditions, osteoporosis, and lupus .

Mechanism of Action

The molecular mechanism involves the modulation of inflammatory pathways and the reduction of tumor necrosis factor-alpha levels in mammals. This suggests potential applications in anti-inflammatory therapies and cancer treatment strategies .

Case Study: Anticancer Activity

Research has shown that derivatives of isoindole compounds exhibit significant antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116. These compounds were found to induce apoptosis and arrest cell cycle progression, indicating their potential as anticancer agents .

Industrial Applications

Material Science

In addition to its biological applications, 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is utilized in the production of polymers and dyes due to its unique chemical properties. Its stability at room temperature makes it suitable for various industrial processes .

Summary of Research Findings

A comprehensive review of the literature indicates that this compound is a compound with promising applications across multiple disciplines:

Table 2: Summary of Research Findings

| Application Area | Findings |

|---|---|

| Chemistry | Building block for heterocyclic synthesis |

| Biology | Potential treatments for inflammatory and cancerous diseases |

| Industry | Used in polymer and dye production |

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Isoindole-1,3-dione derivatives exhibit structural diversity based on substitutions at the 2- and 4-positions. Below is a detailed comparison of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione with key analogs:

Table 1: Structural Comparison of Isoindole-1,3-dione Derivatives

Key Findings from Comparative Studies

Biological Activity: The 4-hydroxy derivative shows moderate antitumor activity compared to 4-nitro analogs (e.g., C₁₃H₉N₃O₆), which exhibit enhanced cytotoxicity due to nitro group-induced DNA damage . 4-Amino derivatives (e.g., C₁₄H₁₃N₃O₄) demonstrate improved immunomodulatory effects, akin to thalidomide derivatives, but require stereochemical purity for optimal efficacy .

Synthetic Accessibility: Hydroxyl-substituted derivatives are typically synthesized via nucleophilic substitution or hydroxylation of pre-functionalized isoindole precursors . Nitro and amino analogs often require multistep routes, including nitration/reduction or Mitsunobu reactions, as seen in for fluorinated derivatives .

Physicochemical Properties :

- The 4-hydroxy group increases aqueous solubility (logP ~1.2) compared to lipophilic 4-nitro analogs (logP ~2.5) .

- Fluorinated derivatives (e.g., C₁₄H₁₂FN₃O₄) exhibit enhanced metabolic stability due to reduced cytochrome P450-mediated oxidation .

Structural Confirmation: 2D NMR (COSY, HSQC) and X-ray crystallography (using SHELX software ) are critical for confirming substituent positions and stereochemistry, especially in stereoisomerically complex analogs like 4-amino derivatives .

Biological Activity

4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione, also known by its CAS number 5054-59-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 274.23 g/mol. The compound features an isoindole core structure with a hydroxyl group and a piperidine derivative, which may contribute to its biological activity.

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor properties. A study highlighted its effectiveness in reducing tumor necrosis factor (TNF) levels, which is crucial in inflammatory responses associated with cancer progression . The compound's ability to inhibit TNF production suggests potential use in cancer therapies where inflammation plays a role.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory effects, particularly in conditions like endotoxemia and toxic shock syndrome. In vitro studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha . This property makes it a candidate for treating various inflammatory diseases.

The biological activity of this compound is believed to involve modulation of signaling pathways associated with inflammation and cancer cell proliferation. It acts as an inhibitor of certain enzymes involved in the inflammatory process, thereby mitigating the pathological effects of excessive inflammation .

Case Studies

Therapeutic Applications

The therapeutic implications of this compound extend across multiple domains:

- Cancer Treatment : Due to its antitumor properties, it may be useful in developing new cancer therapies.

- Autoimmune Diseases : Its anti-inflammatory effects suggest potential applications in treating conditions like lupus and rheumatoid arthritis.

- Neurological Disorders : Emerging research points towards its possible neuroprotective effects, warranting further investigation into its role in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione, and how can experimental design minimize trial-and-error approaches?

- Methodological Answer : Utilize factorial design to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify critical factors. Statistical methods like response surface methodology (RSM) can reduce the number of experiments while ensuring robust optimization. For example, a 2^k factorial design can screen variables efficiently, followed by central composite design (CCD) for fine-tuning . Computational pre-screening of reaction pathways via quantum chemical calculations (e.g., density functional theory) can further narrow experimental conditions, as demonstrated by ICReDD’s integrated computational-experimental workflows .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the isoindole-1,3-dione core and piperidin-3-yl substituent. DEPT-135 and 2D-COSY can resolve overlapping signals.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via exact mass analysis.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended if suitable crystals are obtained .

Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?

- Methodological Answer : Use membrane separation technologies (e.g., nanofiltration) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). For polar byproducts, ion-exchange resins may improve selectivity. Process simulation tools (Aspen Plus, COMSOL) can model solvent-solute interactions and optimize separation conditions .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic environments?

- Methodological Answer : Perform quantum mechanical calculations (e.g., Fukui functions, molecular electrostatic potential maps) to identify reactive sites. Transition state analysis via nudged elastic band (NEB) methods can elucidate reaction mechanisms. Machine learning models trained on analogous isoindole-1,3-dione derivatives may predict regioselectivity trends .

Q. How can contradictions between theoretical predictions and experimental data (e.g., unexpected reaction outcomes) be resolved?

- Methodological Answer : Implement a feedback loop where experimental results refine computational models. For example, discrepancies in reaction yields may arise from unaccounted solvent effects or intermediate stabilization. Re-optimize computational parameters (e.g., solvation models, basis sets) using experimental data, and validate with kinetic isotope effect (KIE) studies or in-situ spectroscopic monitoring (e.g., FTIR, Raman) .

Q. What advanced reactor designs enhance the scalability of reactions involving this compound?

- Methodological Answer : Microreactors or continuous-flow systems improve heat/mass transfer and reduce side reactions. Computational fluid dynamics (CFD) simulations can model flow patterns and optimize residence time. For heterogeneous catalysis, fixed-bed reactors with immobilized catalysts (e.g., silica-supported palladium) may enhance stability and recyclability .

Q. How do steric and electronic effects of the 2-oxopiperidin-3-yl group influence the compound’s bioactivity or catalytic properties?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs with modified substituents. Molecular docking simulations (AutoDock, Schrödinger) can predict binding affinities to target enzymes. Compare experimental IC₅₀ values with computed binding energies to validate hypotheses. For catalytic applications, in-situ X-ray absorption spectroscopy (XAS) can probe electronic states during reactions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Cross-validate data against standardized databases (e.g., NIST Chemistry WebBook) .

- Re-examine experimental conditions (e.g., solvent deuteration, pH) that may affect chemical shifts.

- Collaborate with multiple labs to reproduce results, ensuring instrumentation calibration (e.g., NMR shimming, lock signal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.